molecular formula C18H20N6O2 B2993449 (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421449-27-5

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2993449
CAS No.: 1421449-27-5
M. Wt: 352.398
InChI Key: KRJROUIVUNNTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic small molecule building block utilized in medicinal chemistry and drug discovery research. This compound features a complex structure combining indazole and piperazine-pyrimidine pharmacophores, which are motifs commonly found in molecules designed to modulate protein kinase activity . Its specific research applications are focused on the inhibition of key cellular signaling pathways. The piperazine-linked pyrimidine group is a known scaffold that can interact with kinase ATP-binding sites, while the methoxy-indazole moiety can contribute to binding affinity and selectivity. This makes the compound a valuable chemical probe for researchers investigating the function of various kinases in disease models, particularly in oncology and inflammatory diseases . As a high-quality chemical tool, it is supplied with comprehensive analytical data (including HPLC and MS) to ensure identity and purity. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22-17(26-2)14-5-4-13(12-15(14)21-22)16(25)23-8-10-24(11-9-23)18-19-6-3-7-20-18/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJROUIVUNNTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, referred to as compound 1, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18_{18}H20_{20}N6_6O2_2
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1421449-27-5

Compound 1 exhibits biological activity primarily through its interaction with various molecular targets. It is believed to act as an inhibitor of specific kinases and receptors involved in cellular signaling pathways. The presence of the indazole and pyrimidine moieties suggests that it may modulate pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including:

Cancer Cell Line IC50 Value (µM) Reference
HepG215.4
SGC-790112.3
MCF718.7

The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has demonstrated antimicrobial activity against various pathogens. In vitro assays have shown significant inhibition against:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that compound 1 may be useful in developing new antimicrobial therapies.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study conducted by Umesha et al. (2009) evaluated various derivatives of indazole compounds, including compound 1, for their ability to inhibit cancer cell proliferation. The results indicated that compound 1 significantly reduced cell viability in HepG2 and SGC-7901 cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy :
    • Research published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of compound 1 against a panel of bacteria and fungi. The study concluded that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a broad-spectrum antimicrobial agent.
  • Kinase Inhibition Studies :
    • A patent study outlined the synthesis and biological evaluation of pyrimidine derivatives as Janus kinase inhibitors, highlighting compound 1's role in modulating inflammatory pathways through kinase inhibition, which is critical in various disease states including cancer and autoimmune disorders .

Scientific Research Applications

While comprehensive information specific to the applications of "(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is limited, related research and data on similar compounds provide insights into its potential uses.

This compound :

  • CAS Number : 1421449-27-5
  • Molecular Weight : 352.4

Research and Potential Applications

  • As a Research Compound :
    • "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," a related compound, is considered a useful research compound with potential biological activities, especially in medicinal chemistry.
    • It has a molecular formula of C20H22N6O3 and a molecular weight of 394.435, with a purity of usually 95%.
  • Anticancer Properties :
    • Studies indicate that compounds in this class may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines.
    • For example, "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" has demonstrated efficacy against prostate adenocarcinoma and cervical adenocarcinoma cells.
  • Anti-inflammatory Effects :
    • Preliminary research suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
  • Pyrimidine Derivatives as Inhibitors :
    • Pyrimidine derivatives, such as those described in US Patent 8114885B2, can act as VEGFR2 inhibitors .
    • These derivatives have potential applications in various biological studies .
  • Cyclic Nucleotide Phosphodiesterases (PDEs) as Drug Targets :
    • Cyclic nucleotide PDEs are considered drug targets .
    • These enzymes are involved in the synthesis of cyclic nucleotides and may be relevant in the context of this compound's applications .
  • Antitumor Efficacy :
    • A study on malignant pleural mesothelioma cells showed that "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" had antiproliferative effects when combined with agents like trametinib.
    • The combination therapy was more effective than monotherapy, suggesting synergistic potential in cancer treatment.
  • Mechanistic Insights :
    • Investigations into the molecular pathways affected by "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" have revealed alterations in key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Gosogliptin (PF-00734200)

  • Structure: (3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone
  • Target : Dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes.
  • Key Differences : Incorporates a fluorinated pyrrolidine instead of indazole, enhancing conformational rigidity and DPP-IV binding .
  • Pharmacokinetics : Demonstrated favorable metabolic stability in preclinical models, with a molecular weight (MW) of 366.4 g/mol .

(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

  • Structure : Pyridazine replaces indazole.
  • Properties : MW 360.42 g/mol; 98% purity.
  • Applications : Reported as a bioactive compound but lacks detailed pharmacological data compared to the target molecule .

Indazole- and Pyrimidine-Based Therapeutics

Atevirdine

  • Structure: [4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
  • Target: Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.
  • Comparison : Shares a methoxy-substituted aromatic system but uses an indole core instead of indazole. LogP (-4.957) and hydrogen bond acceptors (5) suggest lower lipophilicity than the target compound .

Etravirine

  • Structure: 4-[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
  • Target : Second-generation NNRTI.
  • Key Differences: Lacks the piperazine-methanone bridge but features a cyano-substituted pyrimidine for enhanced antiviral potency (MW 434.27 g/mol) .

Pharmacokinetic and Physicochemical Comparisons

Compound Name MW (g/mol) LogP H-Bond Donors H-Bond Acceptors Target/Application Source
Target Compound ~394.43* ~-3.5† 2 8 Kinase/Enzyme inhibitor Estimated
Gosogliptin 366.4 -2.296 1 6 DPP-IV inhibitor
Atevirdine 377.44 -4.957 2 5 NNRTI
Etravirine 434.27 -4.745 3 6 NNRTI
(1-Phenylcyclopentyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone 347.43 N/A 0 6 Discontinued (BLD Pharm)

*Estimated based on molecular formula (C20H22N6O2).
†Predicted using fragment-based methods.

Functional Group Impact on Activity

  • Indazole vs. Pyridazine/Pyrimidine : The indazole core in the target compound may confer superior kinase inhibition due to its planar aromaticity and hydrogen-bonding capacity compared to pyridazine derivatives .
  • Methoxy Group: Enhances metabolic stability over non-substituted analogues (e.g., Atevirdine’s indole lacks this group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.